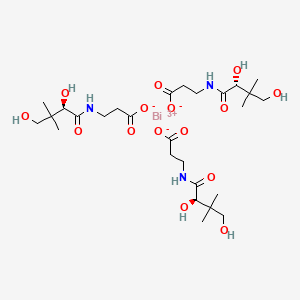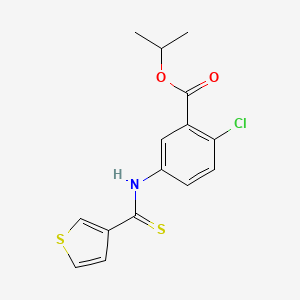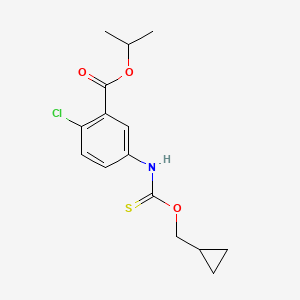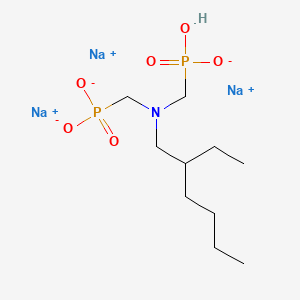
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NO6P2Na3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bisphosphonate group and an imino group attached to a 2-ethylhexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of 2-ethylhexylamine with formaldehyde: This step involves the formation of an imine intermediate.
Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the bisphosphonate compound.
Neutralization with sodium hydroxide: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the trisodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphonic acids.
Substitution: The imino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate oxides.
Reduction: Phosphonic acids.
Substitution: Substituted imino bisphosphonates.
Scientific Research Applications
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment processes and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate group binds strongly to metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes involved in bone resorption by binding to the active sites and blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity properties compared to its potassium and tetrasodium counterparts. This makes it particularly suitable for certain industrial and medical applications where these properties are advantageous.
Properties
CAS No. |
94087-50-0 |
|---|---|
Molecular Formula |
C10H22NNa3O6P2 |
Molecular Weight |
383.20 g/mol |
IUPAC Name |
trisodium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
BLKOZPKUYQOOFQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


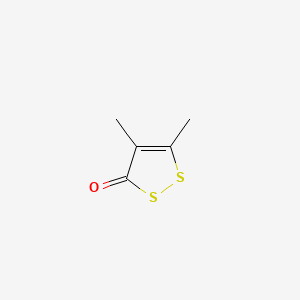


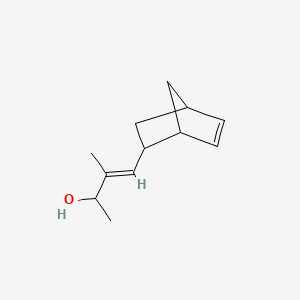

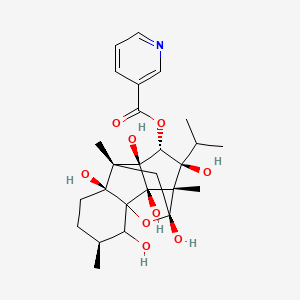
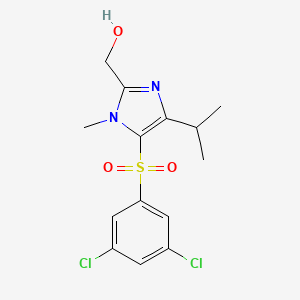

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
